molecular formula C24H25N3O4S B12201407 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12201407
M. Wt: 451.5 g/mol
InChI Key: XMLPHBXLOSZKJP-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a combination of thiazole, pyrrole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups. The final step involves the formation of the pyrrole ring and the imino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 2-(4-Methoxyphenyl)thiazol acetic acid

Uniqueness

4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C24H25N3O4S/c1-29-17-7-4-15(5-8-17)10-11-27-13-19(28)22(23(27)25)24-26-18(14-32-24)16-6-9-20(30-2)21(12-16)31-3/h4-9,12,14,25,28H,10-11,13H2,1-3H3

InChI Key

XMLPHBXLOSZKJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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